Methyl [4-(allyloxy)-3-chlorophenyl]acetate
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Overview
Description
Methyl [4-(allyloxy)-3-chlorophenyl]acetate: is an organic compound with the molecular formula C12H13ClO3. It is also known as Alclofenac Methyl Ester. This compound is characterized by the presence of an allyloxy group and a chlorine atom attached to a phenyl ring, which is further connected to an acetate group. It is commonly used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [4-(allyloxy)-3-chlorophenyl]acetate typically involves the reaction of 4-chloro-3-hydroxybenzaldehyde with allyl bromide in the presence of a base such as potassium carbonate. This reaction forms the allyloxy derivative, which is then subjected to esterification with methyl chloroacetate in the presence of a catalyst like sodium methoxide .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The final product is purified through distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: Methyl [4-(allyloxy)-3-chlorophenyl]acetate undergoes various chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild heating conditions.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Alcohols.
Substitution: Azides, thiols.
Scientific Research Applications
Methyl [4-(allyloxy)-3-chlorophenyl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is involved in the development of anti-inflammatory and analgesic drugs.
Industry: It is used in the production of agrochemicals, such as insecticides and herbicides
Mechanism of Action
The mechanism of action of Methyl [4-(allyloxy)-3-chlorophenyl]acetate involves its interaction with specific molecular targets and pathways. The allyloxy group allows for the formation of reactive intermediates that can interact with enzymes and receptors. The chlorine atom enhances the compound’s reactivity and specificity towards certain biological targets. These interactions lead to the modulation of biochemical pathways, resulting in the desired therapeutic or pesticidal effects .
Comparison with Similar Compounds
- Methyl [4-(methoxy)-3-chlorophenyl]acetate
- Methyl [4-(ethoxy)-3-chlorophenyl]acetate
- Methyl [4-(propoxy)-3-chlorophenyl]acetate
Comparison: Methyl [4-(allyloxy)-3-chlorophenyl]acetate is unique due to the presence of the allyloxy group, which imparts distinct reactivity and biological activity compared to its methoxy, ethoxy, and propoxy analogs. The allyloxy group allows for additional chemical modifications and interactions, making it a versatile intermediate in various synthetic pathways .
Properties
IUPAC Name |
methyl 2-(3-chloro-4-prop-2-enoxyphenyl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO3/c1-3-6-16-11-5-4-9(7-10(11)13)8-12(14)15-2/h3-5,7H,1,6,8H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBTFQAXTOBDXRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)OCC=C)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23918-07-2 |
Source
|
Record name | Methyl 3-chloro-4-(2-propen-1-yloxy)benzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23918-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl [4-(allyloxy)-3-chlorophenyl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.750 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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